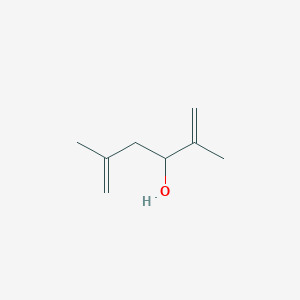

2,5-Dimethyl-1,5-hexadien-3-ol

Description

Context and Significance in Contemporary Organic Chemistry Research

2,5-Dimethyl-1,5-hexadien-3-ol, with the chemical formula C₈H₁₄O, belongs to the class of 1,5-dien-3-ols, which are recognized for their utility in constructing complex molecular architectures. nih.gov The presence of both nucleophilic (hydroxyl group) and unsaturated (alkene) functionalities allows for a diverse range of reactions, making it a valuable precursor for more complex molecules.

The significance of substituted dienols like this compound lies in their potential to participate in stereoselective reactions. The development of methods to control the stereochemistry of reactions involving such substrates is a central theme in modern organic synthesis, as it is crucial for the preparation of enantiomerically pure compounds, a key requirement in the pharmaceutical and agrochemical industries. shu.edu The methyl groups at the 2- and 5-positions of the hexadiene chain introduce steric and electronic factors that can influence the regio- and stereoselectivity of chemical transformations, offering a specific case study for the broader investigation of substituted allylic alcohols. mdpi.com

Current Academic Inquiry into the Chemical Compound's Reactivity and Utility

Academic inquiry into this compound and its parent class of compounds primarily revolves around harnessing its unique structural features for synthetic advantage. Research efforts can be broadly categorized into the exploration of its reactivity in various transformations and its application as a building block in the synthesis of valuable organic molecules.

One area of investigation is the oxidation of substituted 1,5-hexadien-3-ols. The presence of allylic hydrogens and a hydroxyl group makes these compounds susceptible to oxidation, which can lead to the formation of carbonyl compounds or epoxides, both of which are valuable synthetic intermediates. mdpi.com For instance, studies on the oxidation of substituted 1,5-hexadien-3-ols have shown that the reaction can proceed at the hydroxyl group to form a ketone, and/or at the double bonds to yield epoxides. The specific products obtained depend on the oxidizing agent and reaction conditions used. mdpi.com

Reductive cross-coupling reactions represent another significant avenue of research. The coupling of 1,5-diene-3-ols with other unsaturated molecules, such as alkynes, provides a convergent route to more complex structures like skipped polyenes. nih.govnih.gov These motifs are found in a variety of biologically active natural products. nih.gov The methyl substituents in this compound would be expected to influence the regioselectivity of such coupling reactions.

Furthermore, the field of asymmetric transfer hydrogenation of secondary allylic alcohols is a well-established area of research that provides context for the potential reactivity of this compound. shu.educore.ac.ukshu.edu This type of reaction, often catalyzed by ruthenium complexes, can convert racemic allylic alcohols into chiral saturated alcohols with high enantiomeric excess. While specific studies on this compound in this context are not widely reported, the general principles suggest its potential as a substrate for such enantioselective transformations. The steric hindrance provided by the methyl groups could play a significant role in the stereochemical outcome of such reactions. shu.edu

The primary utility of this compound in academic research is as a synthetic intermediate . Its synthesis is achievable through methods like the Grignard reaction, for example, between an appropriate Grignard reagent and methacrolein. Once formed, it can be used to construct more complex carbon skeletons. For example, the dehydration of the parent compound, 1,5-hexadien-3-ol (B146999), is a known method for preparing 1,3,5-hexatriene, a conjugated triene. orgsyn.org Similar transformations could be envisioned for the dimethylated analog, leading to substituted trienes.

The table below summarizes some key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 17123-63-6 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | 181.4±9.0 °C (Predicted) |

| Density | 0.851±0.06 g/cm³ (Predicted) |

| Refractive Index | 1.4555-1.4605 @ 20°C |

This data is compiled from various chemical suppliers and databases. guidechem.comthermofisher.comechemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexa-1,5-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMFDURNWCUKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338799 | |

| Record name | 2,5-Dimethyl-1,5-hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17123-63-6 | |

| Record name | 2,5-Dimethyl-1,5-hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 2,5 Dimethyl 1,5 Hexadien 3 Ol

Modernized Synthetic Routes for the Production of 2,5-Dimethyl-1,5-hexadien-3-ol

Recent advancements in synthetic chemistry have led to more efficient and controlled methods for producing this compound. These methods offer improvements over classical approaches in terms of yield, selectivity, and environmental impact.

Catalytic Strategies in Dienol Formation

Catalysis plays a pivotal role in the formation of dienols, offering pathways that are both atom-economical and selective. Transition metal and heterogeneous catalysts are at the forefront of this research.

Transition metal catalysts are instrumental in a variety of organic transformations, including the formation of complex alcohols. For instance, rhodium(I)-catalyzed approaches have been adapted for the synthesis of allylic alcohols. While originally developed for other reactions, these methods can be modified to produce dienols by utilizing hydroxyl-containing dienes. Ruthenium-based catalysts have also been explored for their ability to facilitate C-H and C-C bond activation, a key step in constructing the carbon skeleton of molecules like this compound. researchgate.netwiley-vch.de

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis and can be applied to the formation of dienols. researchgate.net These reactions allow for the precise construction of C-C bonds, which is essential for synthesizing the target molecule from simpler starting materials. researchgate.net The hydroamination of allenes, catalyzed by transition metals, also presents a potential, albeit less direct, route to functionalized alcohol precursors. acs.org

| Catalyst Type | Precursors | Key Features |

| Rhodium(I) Complexes | Dienes and allylamines | C-H and C-C bond activation. wiley-vch.de |

| Ruthenium Complexes | Unsaturated precursors | High chemoselectivity in hydrogenations. researchgate.net |

| Palladium Complexes | Vinyl/alkynyl halides, terminal alkynes | Versatile C-C bond formation. researchgate.net |

Heterogeneous catalysts, such as zeolites and molecular sieves, offer significant advantages, including ease of separation and recyclability, contributing to greener chemical processes. bergersci.com These materials possess a unique, regular crystal structure with pores of a specific size and shape, allowing them to act as "molecular sieves". bergersci.comresearchgate.net This property can lead to high selectivity in catalytic reactions. mdpi.com

Zeolites can function as solid acid catalysts, promoting reactions such as dehydration and cyclization. researchgate.net For example, H-BEA zeolites have been used in the cyclodehydration of diols to form cyclic ethers, a reaction type that shares mechanistic principles with dienol synthesis from diol precursors. researchgate.net The acidic sites within the zeolite pores can facilitate the formation of carbocation intermediates, which are central to many alcohol synthesis and rearrangement reactions. mdpi.com While direct synthesis of this compound using zeolites is not extensively documented, their application in related transformations, such as the conversion of isobutanol to p-xylene, involves diene intermediates and highlights their potential. researchgate.net The development of chiral molecular sieves also opens up possibilities for enantioselective catalysis. nih.gov

| Catalyst | Application | Advantages |

| Zeolites | Dehydration, cyclization, cracking | Shape selectivity, adjustable acidity, thermal stability, reusability. bergersci.comresearchgate.netmdpi.com |

| Molecular Sieves | Dehydration, glycosidation | Can act as acidic or basic catalysts, selects for specific transition states. mdpi.com |

Organometallic Reagent-Mediated Syntheses, Including Grignard and Organolithium Approaches

Organometallic reagents are a classical and powerful tool for forming carbon-carbon bonds. The synthesis of this compound is readily achieved through the reaction of an appropriate Grignard reagent with an aldehyde. Specifically, the addition of isopropenylmagnesium bromide to isobutyraldehyde (B47883) provides a direct route to the target dienol. This method is analogous to the well-established synthesis of 1,5-hexadien-3-ol (B146999) from allylmagnesium bromide and acrolein. orgsyn.org Grignard reactions are known for their high yields and applicability to a wide range of substrates. acs.orggoogle.com

Similarly, organolithium reagents can be employed. The reaction of isopropenyllithium with isobutyraldehyde would also yield this compound. Organolithium compounds are generally more reactive than their Grignard counterparts and are often used in syntheses requiring strong nucleophiles. researchgate.netarchive.org

| Reagent | Carbonyl Compound | Product |

| Isopropenylmagnesium bromide | Isobutyraldehyde | This compound |

| Isopropenyllithium | Isobutyraldehyde | This compound |

Sustainable and Bio-Based Precursors in the Synthesis of this compound and its Derivatives

The shift towards a bio-based economy has spurred research into synthesizing chemicals from renewable feedstocks. dtu.dk Isobutanol, which can be produced through fermentation of biomass, is a key platform chemical that can be converted into precursors for this compound. For instance, isobutanol can be dehydrated to isobutylene, which can then undergo a Prins-like reaction with isobutyraldehyde (also derivable from isobutanol) to produce 2,5-dimethylhexadiene. researchgate.net This diene could then be selectively oxidized or hydrated to form the target dienol.

Another sustainable route involves the use of terpenes or other natural products as starting materials. unicam.it Glycerol, a byproduct of biodiesel production, is another versatile and sustainable starting material that can be converted into a variety of value-added chemicals, potentially including precursors for dienol synthesis. scispace.com The conversion of bio-based 2,5-hexanedione (B30556) to methylcyclopentadiene (B1197316) derivatives also demonstrates a pathway from biomass to complex cyclic and acyclic molecules. researchgate.net These approaches align with the principles of green chemistry by reducing reliance on fossil fuels. dtu.dk

Stereoselective Synthesis of this compound and Enantiomerically Pure Derivatives

The stereoselective synthesis of alcohols is crucial, particularly in the pharmaceutical and fragrance industries, where the chirality of a molecule can determine its biological activity or sensory properties. Since this compound contains a chiral center at the carbon bearing the hydroxyl group, methods to control its stereochemistry are highly valuable.

Achieving enantiomeric purity can be approached through several strategies. Asymmetric catalysis, using chiral transition metal complexes, can directly produce one enantiomer in excess. Another approach is the use of chiral auxiliaries or reagents that direct the stereochemical outcome of the reaction. For related compounds, stereoselective syntheses have been developed, such as the iodohydroxylation of allenyl sulfoxides to create chiral iodo-hydroxy compounds. jst.go.jp Furthermore, methods for synthesizing chiral phosphoroselenoates of deoxy sugars demonstrate the precise control achievable in stereoselective reactions. rsc.org While specific literature on the enantioselective synthesis of this compound is sparse, established methods for the asymmetric allylation of aldehydes or the kinetic resolution of racemic alcohols could be readily adapted to produce enantiomerically enriched or pure forms of this dienol. rsc.org

Chiral Resolution Techniques for this compound

Kinetic resolution is a powerful strategy for the separation of enantiomers of racemic alcohols. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product.

One of the most effective methods for the kinetic resolution of tertiary allylic alcohols is through the use of chiral phosphoric acids (CPAs). These Brønsted acids can catalyze intramolecular cyclization reactions with high enantioselectivity. acs.orgacs.org For racemic this compound, a hypothetical kinetic resolution could be envisioned where a chiral phosphoric acid catalyst promotes the cyclization of one enantiomer at a significantly faster rate than the other. This would result in the recovery of the unreacted enantiomer of this compound with high enantiomeric excess (e.e.). The efficiency of such a resolution is often expressed by the selectivity factor (s-factor), which is a ratio of the rate constants for the reaction of the two enantiomers. High s-factors are indicative of a highly effective resolution. acs.org

Another approach involves a co-catalyst system, for example, a chiral bisphosphoric acid and a silver(I) salt. This system has been shown to be highly efficient in the kinetic resolution of racemic tertiary allylic alcohols through an intramolecular allylic substitution reaction, yielding enantioenriched diene monoepoxides and the recovered tertiary allylic alcohol in a highly enantioselective manner. rsc.orgscispace.com

Below is a hypothetical data table illustrating the potential outcomes of a chiral phosphoric acid-catalyzed kinetic resolution of racemic this compound.

Table 1: Hypothetical Kinetic Resolution of (±)-2,5-Dimethyl-1,5-hexadien-3-ol

| Entry | Chiral Phosphoric Acid Catalyst | Solvent | Temp (°C) | Conversion (%) | e.e. of recovered alcohol (%) | s-factor |

|---|---|---|---|---|---|---|

| 1 | (R)-TRIP | Toluene | 25 | 50 | >99 | >100 |

| 2 | (S)-STRIP | Dichloromethane | 0 | 52 | 98 | 85 |

| 3 | (R)-BINOL-PA | Hexane | 25 | 48 | 95 | 60 |

Asymmetric Catalysis for Enantioselective Dienol Synthesis

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure compounds compared to resolution techniques. This strategy involves the use of a chiral catalyst to directly steer the formation of a specific enantiomer from a prochiral starting material.

For the synthesis of chiral this compound, a key transformation would be the asymmetric addition of an organometallic reagent to a suitable ketone precursor. Rhodium-catalyzed asymmetric addition reactions have emerged as a powerful tool for the synthesis of chiral tertiary alcohols. rsc.orgacs.orgresearchgate.net For instance, the enantioselective addition of an isopropenyl organometallic reagent to methyl vinyl ketone, or the addition of a vinyl organometallic reagent to 4-methyl-3-penten-2-one, could be catalyzed by a chiral rhodium complex. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Another powerful method is the asymmetric allylation of ketones. organic-chemistry.orgbeilstein-journals.orgnih.gov Chiral phosphoric acids have been successfully employed as catalysts in the enantioselective allylation of ketones with allylic zinc reagents. nih.govnih.gov This methodology could be adapted for the synthesis of this compound by reacting a suitable ketone with an appropriate allylic zinc reagent in the presence of a chiral phosphoric acid catalyst like TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). nih.govnih.gov

The following table presents hypothetical data for the rhodium-catalyzed asymmetric synthesis of (S)-2,5-Dimethyl-1,5-hexadien-3-ol.

Table 2: Hypothetical Rhodium-Catalyzed Asymmetric Synthesis of (S)-2,5-Dimethyl-1,5-hexadien-3-ol

| Entry | Chiral Ligand | Organometallic Reagent | Ketone Substrate | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| 1 | (R)-BINAP | Isopropenylmagnesium bromide | Methyl vinyl ketone | 85 | 92 |

| 2 | (S)-Josiphos | Vinyllithium | 4-Methyl-3-penten-2-one | 90 | 95 |

| 3 | (R,R)-Me-DuPhos | Isopropenylzinc chloride | Methyl vinyl ketone | 88 | 97 |

Chemoenzymatic Approaches to Optically Active this compound and Analogues

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. Enzymes, such as lipases and ketoreductases, are particularly valuable for their ability to catalyze reactions with high stereoselectivity under mild conditions. tu-darmstadt.dediva-portal.org

Lipase-catalyzed kinetic resolution is a widely used chemoenzymatic method. nih.gov In the context of this compound, a racemic mixture could be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.net The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. researchgate.net

Alternatively, a prochiral ketone precursor to this compound could be stereoselectively reduced using a ketoreductase (KRED). rsc.orgresearchgate.net Ketoreductases, often sourced from microorganisms, can exhibit high enantioselectivity in the reduction of a wide range of ketones to their corresponding chiral alcohols. rsc.orgnih.gov The selection of the appropriate KRED is critical for achieving the desired enantiomer with high purity.

The table below provides hypothetical results for a lipase-catalyzed kinetic resolution of racemic this compound.

Table 3: Hypothetical Lipase-Catalyzed Kinetic Resolution of (±)-2,5-Dimethyl-1,5-hexadien-3-ol

| Entry | Lipase | Acyl Donor | Solvent | Conversion (%) | e.e. of recovered alcohol (%) |

|---|---|---|---|---|---|

| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | 50 | >99 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | 51 | 97 |

| 3 | Candida rugosa Lipase (CRL) | Ethyl acetate | Diisopropyl ether | 49 | 92 |

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 2,5 Dimethyl 1,5 Hexadien 3 Ol

Fundamental Reactivity and Mechanistic Investigations

The two unsaturated carbon-carbon bonds in 2,5-dimethyl-1,5-hexadien-3-ol are primary sites for addition reactions. The double bonds can participate in various reactions, including electrophilic additions and catalytic hydrogenations. The methyl groups located at the C2 and C5 positions introduce steric hindrance and also influence the electronic properties of the double bonds, which can affect reaction rates and regioselectivity.

In rhodium-catalyzed intermolecular hydroacylation with salicylaldehydes, this compound was found to be unreactive, a result attributed to the steric hindrance and lesser flexibility of the diene structure. acs.org However, related non-methylated 1,5-dienes do undergo this reaction. acs.org The presence of the double bonds allows for polymerization and oxidation to occur more readily than in saturated alcohols. The mechanism of addition of thiols to the related 2,5-dimethyl-2,4-hexadiene (B125384) has also been a subject of investigation. guidechem.com

The secondary hydroxyl group is a key functional group that dictates a significant portion of the reactivity of this compound. This group can act as a nucleophile and can form hydrogen bonds, influencing the molecule's interactions and chemical behavior.

A primary transformation is oxidation, which converts the secondary alcohol to the corresponding α,β-unsaturated ketone, 2,5-dimethyl-1,5-hexadien-3-one. This reaction can be accomplished using various oxidizing agents common for secondary alcohol oxidation.

Another key reaction is deprotonation of the hydroxyl group to form an alkoxide. This is a critical step in initiating the anionic oxy-Cope rearrangement. wikipedia.org The formation of this alkoxide intermediate dramatically increases the electron density in the molecule, facilitating subsequent rearrangements. nih.gov

This compound is a substrate for the wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the oxy-Cope rearrangement. wikipedia.org This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and creating δ,ε-unsaturated carbonyl compounds. wikipedia.orgnih.gov The reaction can proceed thermally, but the true synthetic utility is realized in its anionic variant. wikipedia.org

The anionic oxy-Cope rearrangement occurs upon deprotonation of the hydroxyl group with a strong base, such as potassium hydride (KH). wikipedia.orglibretexts.org This forms a potassium alkoxide, which then undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement. pitt.edunrochemistry.com The reaction exhibits an extraordinary rate acceleration of 10¹⁰ to 10¹⁷-fold compared to its neutral counterpart, allowing the reaction to proceed efficiently even at low temperatures. wikipedia.orgnih.gov The formation of a stable enolate product makes the reaction essentially irreversible. wikipedia.org The rearrangement is highly stereospecific due to a highly ordered, cyclic transition state. pitt.edu

| Rearrangement Feature | Neutral Oxy-Cope | Anionic Oxy-Cope |

| Reaction Condition | Thermal (High Temperature) | Base-catalyzed (e.g., KH), Low Temperature |

| Rate | Slow | Extremely Fast (Rate acceleration of 10¹⁰-10¹⁷) wikipedia.org |

| Driving Force | Formation of a stable carbonyl via tautomerization. wikipedia.org | Formation of a highly stable enolate. wikipedia.org |

| Reversibility | Generally reversible | Generally irreversible. wikipedia.org |

| Substrate | 1,5-dien-3-ol | 1,5-dien-3-alkoxide |

Intermediates and Transition State Characterization in Reactions of this compound

The mechanism of the anionic oxy-Cope rearrangement has been a subject of significant mechanistic and computational investigation. nih.gov The key intermediate is the alkali metal alkoxide formed after deprotonation. caltech.edu Gas-phase studies on related systems have shown that the rearrangement is intrinsically facile, with the rate enhancement stemming from the electronic effects within the molecule itself rather than just solvent interactions. wikipedia.orgacs.org

The transition state for the rearrangement is generally favored to be a chair-like conformation, which minimizes steric interactions and leads to high stereospecificity. wikipedia.orgnrochemistry.com However, boat-like transition states can also occur, particularly in geometrically constrained systems, which can lead to diastereomeric products. wikipedia.org Computational studies, using methods like density functional theory (DFT), have been employed to model these transition states. nih.govacs.org These studies provide evidence that overlap between the high-lying nonbonding orbital of the oxyanion (n_O) and the antibonding orbital of the adjacent C-C single bond (σ*_CC) weakens this bond, contributing to the massive rate acceleration. nih.gov This model suggests the transition state has significant dissociative character, resembling a complex between an α,β-unsaturated carbonyl and an allyl anion. nih.gov

Photochemical Reactivity and Photoinduced Transformations of Dienol Systems

The absorption of UV light can promote molecules to electronically excited states, opening up reaction pathways that are inaccessible under thermal conditions. acs.org For dienol systems like this compound, photochemical reactions can include intramolecular cycloadditions and rearrangements.

The conjugated diene system in related molecules, like 2,5-dimethyl-2,4-hexadiene, has been shown to be photochemically active. For instance, it can induce the photodechlorination of other molecules and act as a singlet oxygen acceptor. guidechem.com While specific studies on the direct photochemistry of this compound are not prevalent, general principles of dienol photochemistry suggest potential transformations. Irradiation of 1,5-dienes can lead to intramolecular [2+2] photocycloadditions, forming bicyclic structures. researchgate.net

Furthermore, the presence of the hydroxyl group can influence the photochemical outcome. For example, studies on α-hydroxy-β,γ-unsaturated ketones show that they can undergo a 1,3-acyl shift upon irradiation. researchgate.net While the dienol system in this compound is non-conjugated, photoinduced isomerization could potentially lead to conjugated systems that then undergo further photochemical reactions, such as 6π-electrocyclization. acs.org The use of photocatalysts can also generate reactive intermediates like radical ions from the dienol, leading to unique transformations. acs.org

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Linchpin in Organic Synthesis

The strategic placement of reactive sites within 2,5-dimethyl-1,5-hexadien-3-ol makes it a valuable precursor for the construction of intricate molecular frameworks. Its utility spans from the creation of complex organic architectures to its role as an intermediate in the synthesis of specialized chemicals.

While specific, complex natural product syntheses directly employing this compound are not extensively documented in readily available literature, the functionalities it possesses are analogous to those used in the construction of a variety of intricate molecules. The presence of two vinyl groups and a secondary alcohol allows for a range of synthetic manipulations, including but not limited to, cyclization reactions, stereoselective additions, and functional group interconversions. These types of transformations are fundamental in the total synthesis of natural products and other complex organic targets.

The structural motifs present in this compound are found in various specialty chemicals and are considered valuable fragments in the design of pharmaceutical intermediates. Although direct applications in commercially available drugs are not prominently reported, the diene and alcohol functionalities are pivotal in the synthesis of a wide array of organic compounds. For instance, similar structures are often utilized in the synthesis of fragrances, flavorings, and as building blocks for more complex active pharmaceutical ingredients.

Expanding Synthetic Utility Through Derivatization

The reactivity of the hydroxyl and olefinic groups of this compound opens avenues for a multitude of derivatization reactions, thereby expanding its synthetic utility. The hydroxyl group can be readily converted into other functional groups such as esters, ethers, and halides, which can then participate in a diverse range of subsequent reactions.

Furthermore, the two terminal double bonds are susceptible to a variety of transformations, including:

Oxidation: Cleavage of the double bonds can yield smaller, functionalized molecules.

Reduction: Hydrogenation can produce the corresponding saturated diol.

Addition Reactions: Halogens, hydrohalic acids, and other reagents can be added across the double bonds to introduce new functionalities.

Metathesis: Olefin metathesis provides a powerful tool for the formation of new carbon-carbon bonds and the synthesis of macrocycles or polymers.

These derivatization strategies significantly enhance the versatility of this compound as a starting material for a broad spectrum of chemical products.

A Promising Monomer in Polymer Science

The bifunctional nature of this compound, with its two polymerizable olefin groups, suggests its potential as a monomer or cross-linking agent in polymerization processes. The presence of the hydroxyl group can also be exploited to modify the properties of the resulting polymers, such as enhancing hydrophilicity or providing a site for post-polymerization modification.

While extensive research on the polymerization of this specific diene-alcohol is not widely published, related dienes are known to undergo cyclopolymerization to form polymers with cyclic repeating units in the main chain. This process can lead to materials with unique thermal and mechanical properties. The potential for this compound to participate in such polymerization reactions could lead to the development of novel materials with tailored properties for a range of applications, from specialty plastics to advanced functional polymers.

Advanced Spectroscopic Characterization and Structural Analysis of 2,5 Dimethyl 1,5 Hexadien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. By analyzing the chemical environment of hydrogen and carbon atoms, a complete structural map can be assembled.

In the ¹H NMR spectrum of 2,5-dimethyl-1,5-hexadien-3-ol, distinct signals corresponding to each unique proton environment are expected. The analysis of chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) allows for the assignment of each resonance. The vinylic protons at positions C1 and C5 are expected to appear in the deshielded region of the spectrum due to the anisotropy of the double bond. The methine proton at C3, being attached to a carbon bearing an electronegative hydroxyl group, would also be shifted downfield. The methyl and methylene (B1212753) protons would appear in the more shielded, upfield region. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on C1 (vinyl) | ~4.8-5.0 | Multiplet | 2H |

| H on C3 (methine) | ~4.1-4.3 | Triplet | 1H |

| H on C4 (methylene) | ~2.2-2.4 | Doublet | 2H |

| H on C5 (vinyl) | ~4.7-4.9 | Multiplet | 2H |

| CH₃ on C2 | ~1.7 | Singlet | 3H |

| CH₃ on C5 | ~1.7 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, eight distinct signals are expected. The sp²-hybridized carbons of the two double bonds (C1, C2, C5, C6) are expected to resonate at lower field (higher ppm) compared to the sp³-hybridized carbons. The carbon atom C3, bonded to the hydroxyl group, will be significantly deshielded relative to other sp³ carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~112 |

| C2 | ~145 |

| C3 | ~75 |

| C4 | ~42 |

| C5 | ~142 |

| C6 | ~114 |

| CH₃ on C2 | ~22 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously confirming the complex structure of molecules like this compound.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings through bonds. Key correlations would be observed between the methine proton on C3 and the methylene protons on C4, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

These advanced methods, used in concert, provide irrefutable evidence for the proposed structure, leaving no ambiguity in the assignment of atoms and bonds. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com The GC component separates this compound from any impurities or other components in a mixture based on its boiling point and polarity, providing a retention time that is characteristic of the compound under specific analytical conditions.

Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." For this compound (molecular weight 126.20 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 126. fishersci.caechemi.com Common fragmentation pathways for an unsaturated alcohol like this would include:

Loss of a water molecule ([M-H₂O]⁺): A prominent peak at m/z 108, resulting from the elimination of the hydroxyl group and a proton.

Loss of a methyl group ([M-CH₃]⁺): A peak at m/z 111 due to the cleavage of one of the methyl groups.

Allylic cleavage: Fragmentation at the C3-C4 bond, which is allylic to the C1=C2 double bond and alpha to the hydroxyl group, would lead to characteristic fragment ions.

This combination of retention time and fragmentation pattern allows for high-confidence identification and purity assessment of the compound in various samples. nih.govacs.org

Fourier Transform Mass Spectrometry (FTMS), often performed with an ion cyclotron resonance (FT-ICR) analyzer, is a high-resolution mass spectrometry technique. Its primary advantage is the ability to measure mass-to-charge ratios with extremely high accuracy and resolution.

For this compound, FTMS would be employed to determine the precise mass of the molecular ion. The calculated exact mass of C₈H₁₄O is 126.104465 Da. FTMS can measure this mass to within a few parts per million (ppm) of the theoretical value, allowing for the unambiguous confirmation of the elemental formula. This capability distinguishes it from isomers or other compounds that may have the same nominal mass but a different elemental composition, providing the highest level of confidence in molecular characterization.

Flowing Afterglow (FA) Techniques for Reaction Pathway Insights

Flowing Afterglow-Mass Spectrometry (FA-MS) is a powerful analytical technique used for studying ion-molecule reactions in the gas phase to understand reaction kinetics and pathways. wikipedia.orgpitt.edu In this method, a carrier gas, typically helium or argon, is used to create a plasma afterglow. wikipedia.org Reagent ions are introduced into this flow, where they become thermalized through multiple collisions with the carrier gas. chemeurope.com For the analysis of an unsaturated alcohol like this compound, a common reagent ion such as hydronium (H₃O⁺) would be used for chemical ionization. researchgate.net

The process within the flowing afterglow tube allows for the controlled reaction between the H₃O⁺ ions and the volatile this compound molecules. This interaction typically results in protonation of the alcohol, forming a protonated molecular ion [C₈H₁₄O+H]⁺. The resulting ions are then sampled and analyzed by a mass spectrometer. chemeurope.com

To gain deeper insights into reaction pathways and structural fragmentation, FA-MS is often coupled with tandem mass spectrometry (FA-TMS). researchgate.net In this setup, the protonated parent ion is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas like argon. The fragmentation pattern produced is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of a water molecule (dehydration), a common fragmentation mechanism for alcohols, and cleavages at the bonds adjacent to the hydroxyl group or the double bonds. youtube.com By analyzing the masses and relative abundances of the fragment ions, researchers can deduce the primary reaction and dissociation pathways, providing valuable information for distinguishing it from other structural isomers. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the hydroxyl group (-OH) and the vinyl groups (C=CH₂).

The most prominent feature in its spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening of this peak is due to hydrogen bonding. Other significant peaks include C-H stretching vibrations just above and below 3000 cm⁻¹. The absorptions above 3000 cm⁻¹ are attributed to the sp²-hybridized C-H bonds of the alkene groups, while those below 3000 cm⁻¹ correspond to the sp³-hybridized C-H bonds of the methyl and methylene groups. The presence of carbon-carbon double bonds is confirmed by a medium-intensity absorption band around 1640-1650 cm⁻¹ due to the C=C stretching vibration. Finally, a strong C-O stretching vibration is typically observed in the 1000-1200 cm⁻¹ region, confirming the alcohol structure.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | Alkane (-C-H) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene (C=C) | 1640 - 1650 | Medium |

| C-O Stretch | Secondary Alcohol (C-OH) | 1000 - 1200 | Strong |

Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations but is based on inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR for structural analysis. For this compound, the C=C double bonds, which are less prominent in the IR spectrum, typically produce a strong and sharp signal in the Raman spectrum in the 1640-1680 cm⁻¹ range. capes.gov.br

This technique is especially powerful for differentiating between structural isomers. buffalostate.edu Isomers of this compound, such as those with different double bond positions (e.g., 2,5-dimethyl-2,4-hexadien-1-ol), would exhibit distinct Raman spectra. The conjugation of double bonds in an isomer like 2,5-dimethyl-2,4-hexadiene (B125384) results in a shift of the C=C stretching frequency compared to the unconjugated system in 2,5-dimethyl-1,5-hexadiene. capes.gov.br Furthermore, subtle differences in the molecular skeleton and symmetry between isomers lead to unique patterns in the "fingerprint region" (below 1500 cm⁻¹), allowing for unambiguous identification. By comparing the Raman spectrum of an unknown sample to a library of spectra from known isomers, one can precisely determine its structure.

| Compound | Key Vibrational Mode | Hypothetical Raman Shift (cm⁻¹) | Significance for Differentiation |

|---|---|---|---|

| This compound | C=C Stretch (unconjugated) | ~1650 | Characteristic of terminal double bonds. |

| 2,5-Dimethyl-2,4-hexadien-1-ol | C=C Stretch (conjugated) | ~1600 - 1640 | Shift to lower frequency indicates conjugation. |

| Isomeric Mixture | Fingerprint Region | 400 - 1500 | Unique peak patterns for each isomer allow for quantitation. |

X-ray Diffraction (XRD) for Crystalline Derivatives and Related Structures

To perform an XRD analysis, the alcohol must first be converted into a solid, crystalline derivative. This is typically achieved by reacting the hydroxyl group with a suitable reagent to form a stable, crystalline solid such as a benzoate, p-nitrobenzoate, or phenylurethane derivative. The chosen derivative must be capable of forming high-quality single crystals suitable for diffraction experiments.

Once a suitable crystal is grown, it is mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the precise positions of all atoms in the molecule can be determined. This analysis would provide unambiguous confirmation of the connectivity of this compound and reveal its preferred conformation and stereochemistry in the solid state. While XRD is a powerful tool for absolute structure elucidation, a search of crystallographic databases indicates that no crystal structure for a derivative of this compound has been reported to date.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 1,5 Hexadien 3 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry

There is no available research on the theoretical prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for 2,5-Dimethyl-1,5-hexadien-3-ol based on computational methods.

Computational Modeling of Reaction Mechanisms and Pathways

No computational studies detailing the transition states or the energetic profiles of reactions involving this compound have been published.

The mapping of potential energy surfaces for reactions involving this compound has not been a subject of any identified research articles.

Molecular Orbital and Reactivity Descriptor Analysis

No literature is available on the analysis of molecular orbitals (e.g., HOMO, LUMO) or the calculation of reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) for this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the π-systems of the two carbon-carbon double bonds, as these are regions of higher electron density. The LUMO, conversely, would likely be distributed over the antibonding π* orbitals of these same double bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Theoretical calculations would likely reveal the following characteristics for the frontier orbitals of this compound:

HOMO: The electron density of the HOMO is anticipated to be concentrated on the C1=C2 and C5=C6 double bonds, making these sites nucleophilic and susceptible to attack by electrophiles.

LUMO: The LUMO represents the regions where the molecule can accept electrons. These are expected to be the antibonding orbitals associated with the double bonds.

Reactivity Prediction: The FMO analysis would predict that electrophilic addition reactions would likely occur at the terminal carbon atoms of the double bonds, where the HOMO electron density is highest.

Below is an illustrative table of the kind of data that would be generated from an FMO analysis of this compound.

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| HOMO | -9.5 | C1(p), C2(p), C5(p), C6(p) |

| LUMO | 1.2 | C1(p), C2(p), C5(p), C6(p) |

| HOMO-LUMO Gap | 10.7 | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de This provides a color-coded map of the charge distribution, where different colors represent varying levels of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, nucleophilic sites), while blue signifies regions of positive potential (electron-poor, electrophilic sites). Green and yellow represent areas of neutral or intermediate potential. researchgate.netyoutube.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red): The highest concentration of negative electrostatic potential would be around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The regions of the carbon-carbon double bonds would also exhibit negative potential, though likely less intense than that of the oxygen atom. libretexts.org These are the sites most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): The most positive electrostatic potential would be located on the hydrogen atom of the hydroxyl group, making it the primary site for electrophilic attack and hydrogen bond donation.

Neutral Potential (Green/Yellow): The alkyl portions of the molecule, including the methyl groups and the saturated carbon backbone, would display a relatively neutral electrostatic potential.

The MEP map provides a clear and intuitive representation of the molecule's reactivity towards charged species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds, lone pairs, and antibonding orbitals that align with the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This analysis provides valuable information about charge distribution, hybridization, and intramolecular interactions. nih.govq-chem.com

An NBO analysis of this compound would offer detailed insights into its electronic structure:

Natural Charges: The analysis would quantify the partial charges on each atom. The oxygen atom is expected to have a significant negative charge, while the hydrogen of the hydroxyl group and the carbon atom bonded to it (C3) would carry positive charges.

Bonding Analysis: NBO analysis would describe the hybridization of the atoms and the composition of the bonding orbitals. For example, it would detail the sp2 hybridization of the carbons in the double bonds and the sp3 hybridization of the other carbon atoms.

The following table provides an example of the type of data that would be generated from an NBO analysis.

| Atom | Calculated Natural Charge (e) | Hybridization |

|---|---|---|

| O | -0.75 | sp2.5 |

| H (of OH) | +0.45 | s |

| C3 | +0.20 | sp3 |

| C1, C6 | -0.25 | sp2 |

Gas-Phase Ion Chemistry and Computational Simulations

The study of gas-phase ion chemistry, often in conjunction with mass spectrometry, investigates the intrinsic reactivity and fragmentation pathways of ions in the absence of solvent effects. mdpi.com Computational simulations are crucial for interpreting experimental mass spectra and elucidating the mechanisms of ion-molecule reactions. nih.gov

For this compound, computational simulations could predict its behavior upon ionization, which typically occurs in a mass spectrometer. The most common ionization method, electron ionization (EI), would lead to the formation of a molecular ion (M•+). This radical cation would be highly energetic and prone to fragmentation.

Computational simulations could explore various fragmentation pathways, including:

Alpha-Cleavage: Cleavage of the C3-C4 bond, which is alpha to the oxygen atom, would be a likely fragmentation pathway.

Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols.

Rearrangements: The initial radical cation could undergo various rearrangements to form more stable structures before fragmenting.

By calculating the energies of the various possible fragment ions and the transition states connecting them, a theoretical mass spectrum can be constructed and compared with experimental data to confirm fragmentation mechanisms.

Biological Transformations and Biosynthetic Pathways Involving 2,5 Dimethyl 1,5 Hexadien 3 Ol

Enzymatic Pathways Leading to or Transforming 2,5-Dimethyl-1,5-hexadien-3-ol

The enzymatic pathways related to this compound are a subject of ongoing research, with current understanding largely built upon studies of structurally similar compounds, such as other unsaturated tertiary alcohols.

Biocatalysis and Biotransformation Studies

Direct biocatalytic synthesis or biotransformation of this compound is not extensively documented in scientific literature. However, the principles of enzymatic reactions on analogous substrates provide a framework for potential pathways. Enzymes such as lipases, esterases, and dehydrogenases are known to act on tertiary and allylic alcohols.

For instance, studies on the biotransformation of terpene alcohols, which share structural similarities with this compound, have demonstrated a variety of enzymatic modifications. These include oxidation, reduction, isomerization, and glycosylation, often carried out by microbial whole-cell systems or isolated enzymes. The table below summarizes common biotransformations observed in terpene alcohols, which could be analogous to the potential transformations of this compound.

| Enzyme Class | Type of Transformation | Potential Product from this compound |

| Alcohol Dehydrogenase | Oxidation of the hydroxyl group | 2,5-Dimethyl-1,5-hexadien-3-one |

| Ene-reductase | Reduction of a double bond | 2,5-Dimethyl-1-hexen-3-ol or 2,5-Dimethyl-5-hexen-3-ol |

| Cytochrome P450 Monooxygenase | Hydroxylation at an allylic position | 2,5-Dimethyl-1,5-hexadiene-3,x-diol |

| Glycosyltransferase | Addition of a sugar moiety | This compound-O-glycoside |

These potential transformations highlight the versatility of enzymatic systems in modifying the structure of this compound, potentially leading to a diverse range of derivatives with different biological activities.

Role as a Volatile Organic Compound (VOC) in Biological Systems

Volatile organic compounds (VOCs) play crucial roles in the communication and interaction of organisms with their environment. While specific research on this compound as a VOC is limited, its structural features—a relatively low molecular weight and volatility—suggest it could function as such in biological systems.

In plants, VOCs are involved in attracting pollinators, deterring herbivores, and as signals in plant-plant communication. Terpenoid alcohols, a class to which this compound belongs, are significant components of the floral scents and vegetative emissions of many plant species. It is plausible that this compound could be a minor, yet biologically active, component of a plant's volatile profile.

In insects, VOCs, particularly pheromones, are fundamental for chemical communication, including mating, aggregation, and trail-following behaviors. Many insect pheromones are unsaturated alcohols. Further research, such as electroantennography (EAG) studies, would be necessary to determine if this compound elicits a response in any insect species.

Metabolomic Profiling and Identification in Natural Matrices

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for identifying and quantifying compounds like this compound in complex biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in this profiling.

While there is a lack of widespread reports identifying this compound in natural sources, its potential presence in essential oils, fruit volatiles, or as a fermentation product in beverages like wine cannot be ruled out. The identification of this compound would be the first step in understanding its natural distribution and biological significance. The table below indicates potential natural matrices where this compound might be identified through metabolomic studies.

| Natural Matrix | Potential Role/Origin | Analytical Technique |

| Plant Essential Oils | Component of fragrance or defense compounds | GC-MS |

| Fruit Volatiles | Contributor to aroma profile | Headspace GC-MS |

| Fermented Beverages | By-product of yeast or bacterial metabolism | SPME-GC-MS |

| Insect Glandular Secretions | Potential pheromone component | GC-EAD/MS |

Structure-Activity Relationship Studies of Biologically Relevant Derivatives

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry and chemical biology. For this compound and its potential derivatives, the specific arrangement of functional groups and stereochemistry would be critical determinants of their biological effects.

Key structural features of this compound that would influence its activity include:

The Tertiary Alcohol Group: The hydroxyl group can participate in hydrogen bonding, a key interaction with biological receptors. Its tertiary nature provides steric bulk, which can influence binding selectivity.

The Diene System: The two double bonds introduce regions of electron density and potential for various chemical reactions, including enzymatic transformations. The conjugation (or lack thereof) of these double bonds with other functional groups is also significant.

Structure-activity relationship (SAR) studies would involve synthesizing a series of derivatives where these features are systematically modified and then evaluating their biological activity. For example, esterification of the alcohol, epoxidation of the double bonds, or altering the position of the methyl groups would provide valuable insights into the structural requirements for a specific biological effect. wikipedia.org

| Structural Modification | Potential Impact on Biological Activity |

| Esterification of the hydroxyl group | Increased lipophilicity, potential for prodrug strategy |

| Oxidation to a ketone | Altered hydrogen bonding capacity and electronic properties |

| Reduction of one or both double bonds | Changes in molecular shape and reactivity |

| Introduction of new functional groups | Potential for new interactions with biological targets |

Such studies are crucial for understanding how this compound and its derivatives might interact with biological systems and for the potential development of new biologically active compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Selective Catalytic Systems for 2,5-Dimethyl-1,5-hexadien-3-ol Synthesis

The efficient and selective synthesis of this compound remains a key area of research. Traditional methods often involve stoichiometric reagents and can lack the desired selectivity, leading to the formation of isomeric impurities. Future research is geared towards the development of sophisticated catalytic systems that can provide high yields and selectivities under mild reaction conditions.

Transition-Metal Catalysis: Transition-metal catalysts are at the forefront of developing new synthetic methodologies. For the synthesis of this compound, research is exploring the use of palladium, nickel, and copper complexes. These catalysts can facilitate the coupling of appropriate precursors, such as an isopropenyl organometallic reagent with methyl vinyl ketone. The development of ligands that can precisely control the catalyst's activity and selectivity is a major focus. For instance, synergistic palladium/hydroquinone catalytic systems have shown promise in aerobic allylic C-H functionalization, a strategy that could be adapted for the synthesis of complex allylic alcohols. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral primary amines, derived from cinchona alkaloids, have been successfully used in the asymmetric Michael addition of ketones to vinyl sulfones, a reaction type that is analogous to one of the key bond-forming steps in the synthesis of this compound. nih.gov Future work will likely focus on designing new organocatalysts that can effectively catalyze the addition of an isopropenyl nucleophile to an α,β-unsaturated ketone with high enantioselectivity.

Biocatalysis: The use of enzymes in organic synthesis offers the potential for unparalleled selectivity under environmentally benign conditions. While specific enzymes for the direct synthesis of this compound have not yet been reported, the broader field of biocatalysis is rapidly advancing. Research into engineered enzymes, such as pyruvate (B1213749) aldolases, has demonstrated the potential for the asymmetric construction of molecules with tertiary fluoride-containing stereocenters. nih.gov Similar enzymatic approaches could be developed for the synthesis of chiral tertiary alcohols like this compound.

Exploration of Advanced Stereochemical Control Methodologies

The presence of a stereocenter at the C-3 position of this compound makes stereochemical control a critical aspect of its synthesis. Future research will undoubtedly focus on the development of advanced methodologies to control the absolute and relative stereochemistry of this and related tertiary allylic alcohols.

Asymmetric Catalysis: The use of chiral catalysts is a primary strategy for achieving enantioselective synthesis. This includes the development of chiral Lewis acids, which can activate the electrophile (e.g., methyl vinyl ketone) and create a chiral environment for the nucleophilic attack. researchgate.net Furthermore, the design of modular chiral ligands for transition metal catalysts allows for the fine-tuning of steric and electronic properties to maximize enantioselectivity in reactions such as the Nozaki-Hiyama-Kishi carbonyl allylation. nih.gov

Substrate and Reagent Control: The inherent chirality within a substrate or reagent can be used to direct the stereochemical outcome of a reaction. Chiral auxiliaries attached to one of the reactants can effectively shield one face of the molecule, leading to a diastereoselective transformation. Additionally, the use of chiral building blocks derived from the "chiral pool" of naturally occurring molecules, such as terpenes and amino acids, provides a cost-effective way to introduce stereochemistry into the final product. nih.gov

Kinetic Resolution: For racemic mixtures of this compound, kinetic resolution offers a pathway to separate the enantiomers. This can be achieved through enzymatic or chemical methods where one enantiomer reacts faster than the other, allowing for the isolation of the unreacted, enantiomerically enriched alcohol.

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. This integrated approach is expected to significantly accelerate the development of synthetic routes to this compound and the understanding of its properties.

Computational Modeling of Reaction Mechanisms: Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions. rsc.orgchemrxiv.orgresearchgate.netrsc.org By modeling the transition states of the key bond-forming steps, researchers can gain insights into the factors that control selectivity. This understanding can then guide the design of more effective catalysts and reaction conditions. For example, DFT studies can help in understanding the role of Lewis acids in polar Diels-Alder reactions, which can be analogous to the activation of α,β-unsaturated systems in the synthesis of the target molecule. researchgate.net

Predictive Modeling for Catalyst Design: Computational methods can be used to screen virtual libraries of catalysts, predicting their efficacy before they are synthesized in the lab. This in-silico screening can save significant time and resources. Mathematical surface models, based on experimental data from a systematically varied ligand library, can be used to predict the optimal ligand structure for a given asymmetric transformation. nih.gov

Data-Driven Approaches: The use of machine learning and artificial intelligence in chemistry is a rapidly growing field. By analyzing large datasets of reaction outcomes, machine learning algorithms can identify complex relationships between reaction parameters and selectivity, leading to the development of predictive models for catalyst performance.

Unveiling Novel Application Domains for this compound and its Derivatives

While the direct applications of this compound are not yet well-established, its unique structure as a chiral tertiary dienol suggests significant potential as a versatile building block in organic synthesis.

Chiral Building Blocks for Complex Molecule Synthesis: Enantiomerically pure this compound can serve as a valuable chiral building block for the synthesis of complex natural products and bioactive molecules. nih.govnih.gov The two double bonds and the hydroxyl group provide multiple points for further chemical modification, allowing for the construction of intricate molecular architectures with defined stereochemistry. The development of efficient synthetic routes to this compound will undoubtedly spur its use in total synthesis endeavors.

Precursors to Novel Polymers and Materials: The diene functionality of this compound makes it a potential monomer for polymerization reactions. The resulting polymers could possess unique properties due to the presence of the hydroxyl group and the chiral center in each repeating unit. These polymers might find applications in areas such as specialty materials, and chiral stationary phases for chromatography.

Q & A

What are the established synthetic routes for 2,5-Dimethyl-1,5-hexadien-3-ol, and what kinetic parameters govern these reactions?

Level: Basic

Answer:

Two primary synthesis methods are documented:

Thermal Isomerization : Derived from the unimolecular isomerization of 1,4-dimethylbicyclo[2.2.0]hexane. Differential scanning calorimetry (DSC) experiments determined an apparent activation energy (Ea) using isoconversional kinetic analysis, though specific values require further literature validation .

Oxidative Dehydrodimerization of Isobutene : Catalyzed by Bi₂O₃ with additives (e.g., Cr₂O₃, MoO₃, NH₄VO₃). Reaction conditions (temperature, catalyst composition) critically influence yield and selectivity.

Table 1: Catalytic Systems for Oxidative Dimerization

| Catalyst System | Additives | Key Observations |

|---|---|---|

| Bi₂O₃ | Cr₂O₃, MoO₃, NH₄VO₃ | Enhanced selectivity |

| Bi₂O₃-SnO₂ | V₂O₅ | Improved reaction kinetics |

Methodological Note: Optimize catalyst ratios and reaction temperatures via controlled experiments to maximize product purity .

How can spectroscopic techniques differentiate this compound from its structural isomers?

Level: Basic

Answer:

Raman spectroscopy is critical for distinguishing between isomers like this compound and 2,5-Dimethyl-2,4-hexadiene. Key parameters include:

- Frequencies : Unique vibrational modes due to conjugated diene vs. isolated double bonds.

- Depolarization Ratios : Polarization characteristics aid in confirming molecular symmetry.

Methodological Note: Pair Raman with NMR (¹H/¹³C) to resolve ambiguities. Cross-validate spectral data against computational models (e.g., DFT) .

What mechanistic insights exist for the reaction of this compound with halogenated nitriles?

Level: Advanced

Answer:

Reactions with trichloroacetonitrile yield:

- 1,3,6-Trichloro-3,6-dimethylcycloheptanecarbonitrile : A cycloadduct formed via [2+4] mechanisms.

- 2,5-Dimethyl-2,5-dichlorohexane : A dihalogenated byproduct from radical pathways.

Key Insight: X-ray crystallography confirms stereochemical outcomes, highlighting the role of electron-deficient nitriles in directing regioselectivity .

How do catalytic systems influence the oxidative dimerization of isobutene to form this compound?

Level: Advanced

Answer:

Bi₂O₃-based catalysts promote C–C coupling via Mars-van Krevelen mechanisms. Additives modulate redox properties:

- Cr₂O₃/MoO₃ : Stabilize lattice oxygen, enhancing selectivity.

- V₂O₅ : Introduces acidic sites, accelerating intermediate desorption.

Experimental Design: Use temperature-programmed reduction (TPR) and X-ray photoelectron spectroscopy (XPS) to characterize catalyst surface states .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic

Answer:

While not classified as hazardous under GHS, standard precautions apply:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Inert atmosphere, away from strong oxidizers (e.g., peroxides) .

How is this compound detected in natural product analysis?

Level: Advanced

Answer:

Identified as a volatile organic compound (VOC) in Pleurotus djamor mushrooms via GC-MS. Key steps:

Extraction : Headspace solid-phase microextraction (HS-SPME).

Quantification : Relative abundance up to 3.01%, linked to fungal metabolic pathways.

Research Implication : Correlate VOC profiles with ecological functions (e.g., antimicrobial activity) .

What kinetic models describe the thermal isomerization of 1,4-dimethylbicyclo[2.2.0]hexane to this compound?

Level: Advanced

Answer:

The reaction follows first-order kinetics , with Ea derived from Arrhenius plots of DSC data. Key variables:

- Temperature Range : 150–250°C (hypothetical, based on analogous systems).

- Activation Energy : Requires validation via controlled isothermal experiments.

Methodological Note: Use multivariate analysis to decouple competing degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.